Structural Differentiation from ER Proteostasis Regulator-1: Piperidine Substitution Impacts Molecular Weight and Predicted Physicochemical Profile
The most structurally similar commercially available compound is ER proteostasis regulator-1 (CAS 912777-95-8), which is (2,6-dimethylpiperidin-1-yl)(5-(4-methoxyphenyl)isoxazol-3-yl)methanone. The target compound contains a 4-benzylpiperidine moiety instead of a 2,6-dimethylpiperidine, resulting in a molecular weight of 376.4 g/mol versus 314.38 g/mol for ER proteostasis regulator-1. This represents a 62.0 g/mol (19.7%) increase in molecular weight, which directly impacts predicted lipophilicity and permeability .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 376.4 g/mol |
| Comparator Or Baseline | 314.38 g/mol (ER proteostasis regulator-1, CAS 912777-95-8) |
| Quantified Difference | +62.0 g/mol (+19.7%) |
| Conditions | Calculated from molecular formula (C23H24N2O3 vs C18H22N2O3) |
Why This Matters
The substantial MW increase alters predicted pharmacokinetic properties such as logP and permeability, making the target compound more suitable for applications requiring higher lipophilicity and potential CNS penetration, while ER proteostasis regulator-1 is better suited for peripheral targets.
